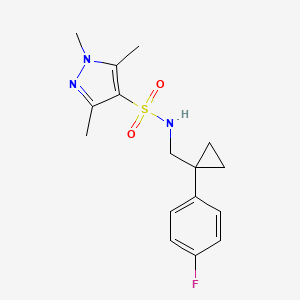

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 1,3,5-trimethyl-substituted pyrazole core. The N-substituent comprises a (1-(4-fluorophenyl)cyclopropyl)methyl group, introducing steric strain from the cyclopropane ring and aromaticity from the 4-fluorophenyl moiety.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-11-15(12(2)20(3)19-11)23(21,22)18-10-16(8-9-16)13-4-6-14(17)7-5-13/h4-7,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDCIRZNUDERBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a pyrazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₆H₂₀FN₃O₂S

- Molecular Weight : 337.4 g/mol

- CAS Number : 1428362-77-9

The compound features a sulfonamide functional group, which is known to enhance biological activity by facilitating interactions with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives against various cancer cell lines. In particular, this compound was evaluated for its effects on U937 human leukemia cells. The results indicated a significant reduction in cell viability without notable cytotoxicity at certain concentrations .

Table 1: Antiproliferative Activity Against U937 Cells

| Compound | IC₅₀ (µM) | Cytotoxicity |

|---|---|---|

| This compound | 12.5 | Non-cytotoxic |

| Mitomycin C | 0.5 | Cytotoxic |

The mechanism of action for this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Pyrazole derivatives have been shown to modulate pathways related to apoptosis and cell cycle regulation. For instance, they may inhibit the activation of kinases involved in mitogenic signaling, leading to reduced proliferation in cancer cells .

Additional Pharmacological Activities

Beyond antiproliferative effects, pyrazole sulfonamides exhibit a range of pharmacological activities:

- Antibacterial and Antifungal : These compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents .

- Anti-inflammatory : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : Pyrazole derivatives can scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .

Case Studies and Research Findings

A study published in Molecules (2023) synthesized several new pyrazole-4-sulfonamide derivatives and assessed their biological activities. The findings revealed that these compounds not only inhibited cancer cell growth but also exhibited lower toxicity profiles compared to traditional chemotherapeutics .

Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications to the aromatic substituents significantly influenced their biological activity and selectivity towards different cellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole and pyrazoline derivatives, focusing on core structures, substituents, and functional groups.

Core Structure Variations

Pyrazole vs. Pyrazoline Derivatives

- Target Compound : Features a fully aromatic 1H-pyrazole ring with two adjacent nitrogen atoms .

- Compounds (1–4): Based on 4,5-dihydro-1H-pyrazole (pyrazoline), a partially saturated ring with one double bond.

- Compounds : Retain the 1H-pyrazole core but differ in substituent patterns (e.g., 1-(difluoromethyl) and nitro groups) .

Substituent Analysis

Pyrazole Ring Substituents

| Compound | Position 1 | Position 3 | Position 5 |

|---|---|---|---|

| Target Compound | Methyl | Methyl | Methyl |

| , Compound 1 | 4-Fluorophenyl | - | Phenyl |

| , -26-8 | Difluoromethyl | Methyl | Nitro (Position 4) |

- Target Compound : 1,3,5-Trimethyl groups provide electron-donating effects, increasing ring electron density.

- Compounds : Bulky aryl groups (e.g., 4-fluorophenyl, bromophenyl) introduce steric hindrance and lipophilicity .

- Compounds : Electron-withdrawing groups (e.g., nitro, difluoromethyl) enhance electrophilicity and reactivity .

N-Substituent Comparison

Functional Group Impact

- Sulfonamide (-SO₂NH₂) : Present in the target and compounds. Enhances hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target engagement in enzyme inhibition .

- Aldehyde (-CHO) : In compounds, this group is reactive and prone to nucleophilic addition, limiting stability but enabling further derivatization .

- Nitro (-NO₂): In , this group increases oxidative reactivity and may confer antibacterial or antiparasitic activity .

Physicochemical and Hypothetical Pharmacological Properties

While biological data are unavailable in the provided evidence, structural comparisons suggest:

- Lipophilicity : The target’s methyl groups and fluorophenyl moiety balance lipophilicity, whereas ’s aryl substituents increase logP values.

- Metabolic Stability : The cyclopropane ring in the target may reduce cytochrome P450-mediated oxidation compared to ’s nitro group, which is metabolically labile.

- Solubility : The sulfonamide in the target improves aqueous solubility relative to ’s aldehyde-containing derivatives.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, starting with cyclopropane ring formation via Simmons-Smith or related reactions on 4-fluorophenyl precursors, followed by sulfonamide coupling under anhydrous conditions . Key characterization includes:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and cyclopropane integrity.

- X-ray Crystallography: SHELX programs (e.g., SHELXL) for precise structural determination of crystalline intermediates or final products .

- Mass Spectrometry (HRMS): To validate molecular weight and purity.

Basic: What preliminary biological targets or mechanisms have been identified for this compound?

Methodological Answer:

Initial screening often focuses on enzyme inhibition (e.g., kinases, sulfotransferases) due to the sulfonamide moiety’s affinity for active sites. Use in vitro assays with recombinant proteins (e.g., fluorescence polarization or FRET-based enzymatic assays) to quantify IC values . Cross-reference with structural analogs (e.g., pyrazole-sulfonamide derivatives) to hypothesize target specificity .

Advanced: How can researchers resolve contradictions in pharmacological data across different assay systems?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:

- Orthogonal Assays: Validate results using biophysical methods (e.g., surface plasmon resonance) alongside enzymatic assays .

- Metabolic Stability Testing: Assess compound degradation in liver microsomes to rule out metabolite interference .

- Structural Analog Comparison: Test derivatives with modified cyclopropane or sulfonamide groups to isolate pharmacophore contributions .

Advanced: What computational approaches are effective for elucidating reaction mechanisms or binding modes?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model cyclopropane ring strain and sulfonamide coupling energetics .

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites, guided by X-ray structures of related compounds .

- Reaction Path Screening: Apply ICReDD’s workflow to pre-screen reaction conditions computationally, reducing experimental trial-and-error .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

- Substituent Variation: Systematically modify the cyclopropane methyl group, pyrazole methyl positions, and sulfonamide substituents .

- High-Throughput Screening (HTS): Use 96-well plate formats to test analogs against a panel of enzymes or cell lines .

- Free-Wilson Analysis: Quantify substituent contributions to activity using regression models .

Advanced: What strategies address challenges in crystallizing polymorphic forms of this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) under controlled evaporation .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify stable polymorphs .

- SHELXD for Twinned Crystals: Refine twinned data with SHELXL’s twin-law options .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC-PDA: Monitor degradation products using C18 columns (e.g., Chromolith) with gradient elution .

- LC-MS: Detect trace impurities (e.g., des-methyl byproducts) via high-resolution mass spectrometry .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and compare chromatograms .

Advanced: How can synergistic effects with other therapeutics be systematically studied?

Methodological Answer:

- Combinatorial Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomic Profiling: Apply RNA-seq to identify pathways modulated by combination treatments .

Advanced: What formulation strategies improve solubility without compromising activity?

Methodological Answer:

- Salt Formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .

- Co-Solvent Systems: Test PEG-400 or cyclodextrin-based solutions while monitoring aggregation via dynamic light scattering .

Advanced: How can reaction yields be optimized while minimizing hazardous byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.